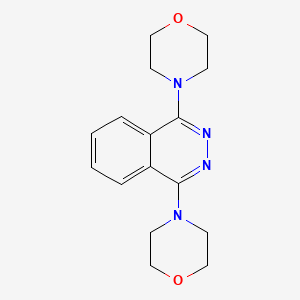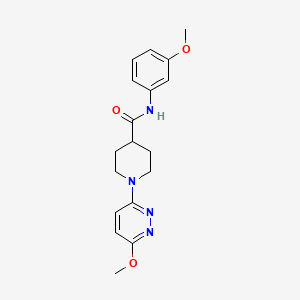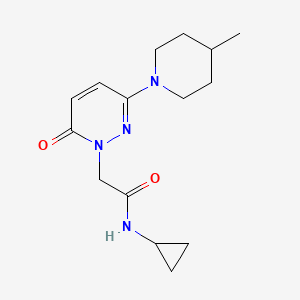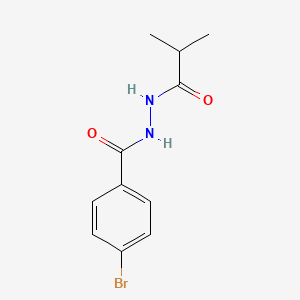
1,4-Dimorpholinophthalazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimorpholinophthalazine is a heterocyclic compound that features a phthalazine core substituted with morpholine groups at the 1 and 4 positions. Phthalazine derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of morpholine groups enhances the compound’s solubility and biological activity, making it a compound of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimorpholinophthalazine can be synthesized through various synthetic routes. One common method involves the condensation of phthalic anhydride with hydrazine to form phthalazine, followed by the introduction of morpholine groups. The reaction typically proceeds as follows:
-
Formation of Phthalazine: : Phthalic anhydride reacts with hydrazine hydrate under reflux conditions to yield phthalazine.
Reaction Conditions: Reflux in ethanol or acetic acid.
:Equation: C8H4O3+N2H4→C8H6N2+2H2O
-
Substitution with Morpholine: : Phthalazine is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Reaction Conditions: Hydrogenation at room temperature and atmospheric pressure.
:Equation: C8H6N2+2C4H9NO→C16H22N4O2
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,4-Dimorpholinophthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phthalazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Phthalazine-1,4-dione derivatives.
Reduction: Reduced phthalazine derivatives.
Substitution: N-substituted phthalazine derivatives.
科学研究应用
1,4-Dimorpholinophthalazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Investigated for its anticonvulsant, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1,4-dimorpholinophthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an antagonist, blocking the receptor’s normal function and modulating cellular responses.
相似化合物的比较
1,4-Dimorpholinophthalazine can be compared with other phthalazine derivatives, such as:
Phthalazine: The parent compound without morpholine substitution.
1,4-Dioxophthalazine: A derivative with oxygen atoms at the 1 and 4 positions.
1,4-Diaminophthalazine: A derivative with amino groups at the 1 and 4 positions.
Uniqueness: : The presence of morpholine groups in this compound enhances its solubility and biological activity compared to other phthalazine derivatives. This makes it a more versatile compound for various applications in medicinal chemistry and industrial processes.
属性
分子式 |
C16H20N4O2 |
|---|---|
分子量 |
300.36 g/mol |
IUPAC 名称 |
4-(4-morpholin-4-ylphthalazin-1-yl)morpholine |
InChI |
InChI=1S/C16H20N4O2/c1-2-4-14-13(3-1)15(19-5-9-21-10-6-19)17-18-16(14)20-7-11-22-12-8-20/h1-4H,5-12H2 |
InChI 键 |
KBSKQZQRNQYBGC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NN=C(C3=CC=CC=C32)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162570.png)
![(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12162574.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide](/img/structure/B12162585.png)
![N-[3-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B12162603.png)
![6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12162604.png)

![7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B12162618.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12162627.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12162628.png)
![1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide](/img/structure/B12162631.png)


![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162641.png)

